molecular formula C19H20N4O2 B2733625 2-ethoxy-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide CAS No. 1448028-55-4

2-ethoxy-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide

Cat. No. B2733625
CAS RN: 1448028-55-4
M. Wt: 336.395
InChI Key: TXOJXFABIYSHKG-UHFFFAOYSA-N
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Description

2-ethoxy-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide, also known as EPB or EPB-53, is a novel small molecule that has shown great potential in scientific research applications. This compound is a selective inhibitor of the protein kinase CK2, which plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis.

Scientific Research Applications

Synthesis and Thermal Reactions

Compounds structurally related to "2-ethoxy-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide" have been synthesized through various methods, contributing to the field of organic chemistry by expanding the repertoire of available pyrazole and pyridine derivatives. For example, Tamura et al. (1973) described the synthesis and thermal reactions of diacyl N-(1-pyridinio)vinylaminides, leading to the formation of pyrazolo[1,5-a]pyridines and isoxazoles, highlighting the potential for generating diverse heterocyclic structures (Tamura, Miki, Sumida, & Ikeda, 1973).

Heterocyclic Synthesis

The development of novel benzamide-based heterocycles with potential pharmacological applications is a significant area of research. Hebishy, Salama, and Elgemeie (2020) reported on the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles, demonstrating remarkable antiavian influenza virus activity. This study underscores the importance of such compounds in developing new antiviral agents (Hebishy, Salama, & Elgemeie, 2020).

Pharmacological Potential

Research into benzamide derivatives also extends into the exploration of their pharmacological properties. Raffa et al. (2019) synthesized novel benzamides bearing the pyrazole or indazole nucleus, evaluating their biological activity and mechanism of action, particularly in relation to the p53 pathways, highlighting their potential as antiproliferative agents (Raffa, D’Anneo, Plescia, Daidone, Lauricella, & Maggio, 2019).

Molecular Modeling and Anti-Tumor Activity

Nassar, Atta-Allah, and Elgazwy (2015) focused on the synthesis of novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives, assessing their anti-tumor activity through molecular modeling studies. Their work provides insights into the design of anti-cancer agents based on the pyrazole core structure (Nassar, Atta-Allah, & Elgazwy, 2015).

properties

IUPAC Name

2-ethoxy-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-2-25-18-6-4-3-5-16(18)19(24)21-12-14-23-13-9-17(22-23)15-7-10-20-11-8-15/h3-11,13H,2,12,14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXOJXFABIYSHKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCCN2C=CC(=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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